molecular formula C21H22N4O3S B14140208 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide CAS No. 852903-30-1

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

Cat. No.: B14140208
CAS No.: 852903-30-1
M. Wt: 410.5 g/mol
InChI Key: DPVGIHWSKGTBHB-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. This compound has also been investigated for its DNA binding properties, which could make it useful in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and DNA. The compound binds to the active site of alkaline phosphatase, inhibiting its activity.

Comparison with Similar Compounds

Compared to other oxadiazole derivatives, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide stands out due to its unique combination of benzyl and morpholinyl groups. Similar compounds include 5-(4-nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole and 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, which also contain oxadiazole rings but differ in their substituents and overall structure .

Properties

CAS No.

852903-30-1

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O3S/c26-19(22-17-6-8-18(9-7-17)25-10-12-27-13-11-25)15-29-21-24-23-20(28-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26)

InChI Key

DPVGIHWSKGTBHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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